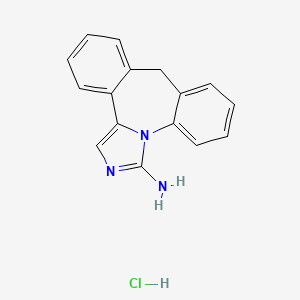

9,13b-Dehydro Epinastine Hydrochloride

Description

Contextualization within the Imidazoazepine Chemical Class

The core structure of 9,13b-Dehydro Epinastine (B1215162) Hydrochloride belongs to the imidazoazepine family. This classification stems from its tricyclic ring system, which consists of an imidazole (B134444) ring fused to a dibenzo[b,e]azepine nucleus. Epinastine itself is chemically named 9,13b-Dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine, which clearly places it within this chemical group. sigmaaldrich.com The imidazoazepine scaffold is a key structural feature that contributes to the pharmacological activity of epinastine as a histamine (B1213489) H1 receptor antagonist. nih.govnih.gov Compounds in this class are investigated for their diverse biological activities.

Derivation and Structural Relationship to Epinastine Hydrochloride

9,13b-Dehydro Epinastine Hydrochloride is derived from its parent compound, Epinastine Hydrochloride, through metabolic processes in the body. nih.govscbt.com Epinastine is primarily excreted unchanged, with less than 10% of it being metabolized. nih.govdrugs.com The "dehydro" prefix in its name signifies the key structural difference: the loss of two hydrogen atoms from the epinastine structure, creating a double bond between carbons 9 and 13b. This transformation from a saturated dihydro-imidazoazepine system to an unsaturated one represents the metabolic alteration.

Beyond its role as a metabolite, dehydroepinastine also serves as a key intermediate in certain chemical syntheses of Epinastine HCl. researchgate.net In one described synthetic route, 6-(chloromethyl)-11H-dibenzo[b,e]azepine is reacted with cyanamide (B42294) to produce dehydroepinastine, which is then reduced to yield epinastine HCl. researchgate.net

The following table provides a comparative overview of the chemical properties of the parent drug and its dehydro metabolite.

| Property | Epinastine Hydrochloride | This compound |

| Synonym | 9,13b-Dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine hydrochloride sigmaaldrich.com | 9H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine hydrochloride lgcstandards.com |

| CAS Number | 108929-04-0 sigmaaldrich.com | 141342-70-3 scbt.com |

| Molecular Formula | C₁₆H₁₅N₃·HCl drugs.com | C₁₆H₁₄ClN₃ scbt.com |

| Molecular Weight | 285.78 g/mol drugs.com | 283.76 g/mol scbt.com |

| Structural Feature | Dihydro-imidazoazepine ring | Imidazoazepine ring with 9,13b double bond |

Rationale for Dedicated Academic Investigation of the Dehydro Metabolite

The dedicated academic investigation of this compound is primarily driven by the need to fully characterize the pharmacokinetics of its parent drug, epinastine. nih.gov Although epinastine is not extensively metabolized, understanding the behavior of its metabolites is a fundamental aspect of drug development and clinical pharmacology. pharmgkb.orgdrugbank.com

Research has focused on developing sensitive analytical methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), to simultaneously measure both epinastine and 9,13b-dehydroepinastine in human plasma. nih.gov The establishment of such methods was necessary because, while the existence of the dehydro metabolite in humans was known, there was little information about its specific pharmacokinetic profile. nih.govresearchgate.net These studies allow for the detailed examination of the metabolite's kinetics for the first time, providing crucial data that can inform future clinical pharmacotherapy and dosage considerations for epinastine. nih.gov The characterization of metabolites is also essential for identifying potential impurities or degradation products in pharmaceutical formulations. lgcstandards.comtheclinivex.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3.ClH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,10H,9H2,(H2,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYLHPLXKXXXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CN=C(N3C4=CC=CC=C41)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141342-70-3 | |

| Record name | 9H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141342-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Synthesis and Derivatization of 9,13b Dehydro Epinastine Hydrochloride

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inscitepress.org For the tetracyclic core of Epinastine (B1215162) and its dehydro derivative, the analysis points to several key disconnections and precursors.

A logical retrosynthetic strategy for the Epinastine framework involves disconnecting the imidazole (B134444) ring and the central seven-membered azepine ring. This approach identifies 6-aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine as a crucial late-stage intermediate. google.comgoogle.com Further deconstruction of this intermediate leads back to more fundamental building blocks.

The synthesis of the dibenzo[b,e]azepine core often starts from 2-benzylaniline (B1266149) or 2-aminobenzophenone. google.combeilstein-journals.org One common pathway involves the acylation of 2-benzylaniline with a two-carbon unit like 2-chloroacetyl chloride, followed by an intramolecular cyclization to form the seven-membered ring. google.com

Key Precursors in Epinastine Synthesis:

| Precursor | Role in Synthesis |

|---|---|

| 2-Aminobenzophenone | Starting material, reduced to form 2-benzylaniline. google.comgoogle.com |

| 2-Benzylaniline | Core building block, reacts with an acyl chloride to initiate cyclization. google.combeilstein-journals.org |

| N-Phthalylglycyl Chloride | Reagent for introducing the protected aminomethyl group. beilstein-journals.org |

| 6-(Chloromethyl)-11H-dibenzo[b,e]azepine | A key intermediate formed after the cyclization of an N-acyl derivative, which is then converted to the aminomethyl group. google.comresearchgate.net |

| 6-Aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine | The final precursor before the formation of the imidazole ring. google.comgoogle.com |

Classical and Novel Synthetic Routes for 9,13b-Dehydro Epinastine Hydrochloride

Direct synthesis of 9,13b-Dehydro Epinastine is not the typical goal; rather, it often arises as an intermediate or byproduct. One particularly efficient and novel route to Epinastine HCl proceeds directly through the dehydro-intermediate. researchgate.net

Classical syntheses of Epinastine often involve multiple steps. A common route starts with 6-(chloromethyl)-11H-dibenzo[b,e]azepine, which is converted to a phthalimido-methyl derivative. google.comresearchgate.net This is followed by deprotection using hydrazine (B178648) hydrate (B1144303) and subsequent cyclization with cyanogen (B1215507) bromide to form the Epinastine core. google.combeilstein-journals.org Another approach involves converting the chloromethyl intermediate to an azidomethyl group, which is then reduced to the aminomethyl precursor before the final cyclization. google.com These multi-step processes can be less efficient and require stringent control of reaction conditions. google.comresearchgate.net

Stereoselective Synthesis Approaches for Analogues

While 9,13b-Dehydro Epinastine is achiral due to the double bond, its parent compound, Epinastine, is a racemate, with the (S)-enantiomer being the more active form. beilstein-journals.org Therefore, stereoselective synthesis is highly relevant for producing Epinastine and its analogues.

A key strategy for the enantioselective synthesis of (S)-(+)-Epinastine involves the asymmetric reduction of a prochiral cyclic imine intermediate. beilstein-journals.orgbeilstein-journals.org The synthesis starts with the reaction of 2-benzylaniline with N-phthalylglycyl chloride, followed by a Bischler–Napieralski condensation to create an endocyclic imine. beilstein-journals.org The crucial step is the asymmetric transfer hydrogenation (ATH) of this imine. beilstein-journals.orgresearchgate.net By using a suitable chiral catalyst, such as a Ruthenium-based complex like (R,R)-Ts-DPEN, the corresponding chiral amine can be obtained with high enantiomeric excess (up to 95% ee). beilstein-journals.orgresearchgate.net This chiral amine is then deprotected and cyclized with cyanogen bromide to yield optically pure (S)-(+)-Epinastine. beilstein-journals.org This methodology is also applicable for creating various structural analogues with substitutions on the aromatic rings. beilstein-journals.orgbeilstein-journals.org

Conditions for Asymmetric Imine Reduction:

| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (R,R)-11 | Dichloromethane | 65 | 92 (S) |

| (S,S)-11 | Dichloromethane | 63 | 91 (R) |

| (R,R)-11 | Dimethylformamide (DMF) | 26 | 95 (S) |

(Data derived from a study on asymmetric transfer hydrogenation of a key imine intermediate. researchgate.net)

Chemical Modifications and Structural Analogues of this compound

Research into the dibenzo[c,f]imidazo[1,5-a]azepine scaffold has led to the synthesis of various structural analogues, primarily to explore structure-activity relationships. Modifications typically target the aromatic rings or the azepine ring system.

Synthetic strategies allow for the introduction of various substituents onto the aryl rings, which can modulate the compound's properties. beilstein-journals.org Analogues of the broader dibenzo[b,f]azepine class have been synthesized for various applications. For instance, N'-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives can be synthesized and subsequently cyclized using phosphorus oxychloride to form 1,3,4-oxadiazole-containing analogues. nih.gov

Furthermore, tetracyclic derivatives have been prepared through intramolecular N-acyliminium ion cyclization, fusing pyrrolo or piperido rings to the azepine core, creating compounds analogous to Mianserin. elsevierpure.com These complex syntheses demonstrate the versatility of the core structure for chemical modification.

Examples of Synthesized Dibenzazepine Analogues:

| Analogue Class | Synthetic Method | Key Reagents |

|---|---|---|

| 1,3,4-Oxadiazole Derivatives | Acylation and Cyclization | Acid chloride, Phosphorus oxychloride nih.gov |

| Tetracyclic Pyrrolo/Piperido Fused Azepines | N-Acyliminium Ion Cyclization | Hydroxylactams, Formic acid elsevierpure.com |

| Eslicarbazepine Acetate Analogues | Intramolecular Buchwald–Hartwig Coupling | Palladium acetate, Xantphos nih.gov |

Process Chemistry and Scalability Considerations in Laboratory Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of safety, cost, efficiency, and environmental impact. For Epinastine and its intermediates, significant efforts have been made to develop scalable and safer synthetic routes. researchgate.net

Original synthetic routes for the key aminomethyl intermediate of Epinastine involved hazardous materials such as phosgene, sodium cyanide, and explosive reagents like lithium aluminum hydride, making them unsuitable for large-scale production. researchgate.net Improved processes focus on avoiding these dangerous chemicals. For example, replacing the hazardous conversion of a chloromethyl group to an aminomethyl group with a process involving a phthalimidomethyl derivative that can be safely deprotected is a significant improvement. researchgate.net

Metabolic Formation and Enzymatic Pathways of 9,13b Dehydro Epinastine Hydrochloride

Biochemical Transformation of Epinastine (B1215162) to 9,13b-Dehydro Epinastine Hydrochloride

The conversion of epinastine to its metabolite, 9,13b-dehydro epinastine, is a biochemical transformation that occurs in vivo in humans. nih.gov This process involves a dehydrogenation reaction, which is a type of phase I metabolic reaction. The formation of 9,13b-dehydro epinastine has been confirmed through the analysis of human plasma samples following the oral administration of epinastine hydrochloride. nih.gov

Despite this identified metabolic pathway, epinastine is generally considered to be poorly metabolized. nih.govnih.gov Studies have shown that less than 10% of an administered dose of epinastine is metabolized, with the majority being excreted unchanged. nih.govdrugbank.com The primary route of elimination for the unchanged drug is renal, mainly through active tubular secretion. drugbank.com The limited extent of metabolism suggests that while the pathway to 9,13b-dehydro epinastine exists, it is not the predominant clearance mechanism for the parent drug.

Identification of Specific Enzyme Systems Involved in Dehydrogenation

The enzymatic machinery responsible for the metabolism of epinastine, including the dehydrogenation to 9,13b-dehydro epinastine, resides primarily within the cytochrome P450 (CYP) system in the liver. nih.govopenanesthesia.org The CYP enzyme family is the principal system responsible for catalyzing phase I metabolism of a vast number of pharmaceuticals. mdpi.comcreative-bioarray.com

Studies utilizing human liver microsomes and microsomes expressing specific recombinant CYP isoforms have successfully identified the key enzymes involved in epinastine metabolism. These investigations revealed that the biotransformation is primarily catalyzed by:

CYP3A4

CYP2D6

And to a lesser degree, CYP2B6 nih.gov

These findings pinpoint the specific enzymatic pathways through which epinastine is converted to its metabolites, including the dehydrogenated form. The involvement of multiple CYP isoforms suggests a degree of redundancy in its metabolic clearance.

Reaction Kinetics and Isotopic Labeling Studies of Metabolic Conversion

Reaction Kinetics

Kinetic studies of epinastine metabolism in human liver microsomes indicate a low metabolic clearance. nih.gov The reaction kinetics provide insight into the efficiency of the enzymatic conversion. Epinastine was found to be poorly metabolized, characterized by a high Michaelis-Menten constant (Km) value of 232 µM. nih.gov The metabolic clearance (Vmax/Km) for epinastine was determined to be only 0.832, a value three orders of magnitude lower than that of terfenadine (B1681261), another antihistamine that is extensively metabolized. nih.gov

Table 1: Kinetic Parameters of Epinastine Metabolism in Human Liver Microsomes

| Parameter | Value | Significance |

|---|---|---|

| Km (Michaelis-Menten Constant) | 232 µM nih.gov | Indicates low affinity of the metabolic enzymes for epinastine. |

| Metabolic Clearance (Vmax/Km) | 0.832 nih.gov | Represents very low overall efficiency of metabolic elimination. |

These kinetic data underscore the slow rate of epinastine's metabolic conversion, which aligns with the observation that it is mainly excreted in its unchanged form. nih.govnih.gov The dehydrogenation process itself is expected to follow first-order reaction kinetics, where the reaction rate is dependent on the concentration of the substrate, epinastine. mdpi.com

Isotopic Labeling Studies

While specific isotopic labeling studies detailing the transformation of epinastine to 9,13b-dehydro epinastine are not prominent in publicly available literature, this methodology is the gold standard for elucidating metabolic pathways. nih.goveurisotop.com Such studies involve the use of stable isotopes, like carbon-13 (¹³C), carbon-14 (B1195169) (¹⁴C), or deuterium (B1214612) (²H), which are incorporated into the epinastine molecule at a metabolically stable position. chemicalsknowledgehub.com

The general procedure for such an investigation would involve:

Synthesis: A version of epinastine is synthesized where one or more atoms are replaced with their heavier stable isotopes. chemicalsknowledgehub.com

Administration: The isotopically labeled epinastine is administered, and biological samples (e.g., plasma, urine, feces) are collected over time. chemicalsknowledgehub.com

Analysis: Advanced analytical techniques, particularly mass spectrometry (MS) coupled with separation methods like liquid chromatography (LC-MS), are used to detect and quantify the parent drug and its metabolites. nih.govnih.gov The distinct mass of the labeled atoms allows researchers to trace the metabolic fate of the drug molecule and definitively identify metabolites, like 9,13b-dehydro epinastine, that originate from the administered drug. eurisotop.comyoutube.com

This technique is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile and for distinguishing true metabolites from experimental noise. nih.govchemicalsknowledgehub.com

In Vitro Enzymatic Assays for Dehydrogenation Pathways

The identification of enzymes and the characterization of the kinetics involved in the dehydrogenation of epinastine rely heavily on in vitro enzymatic assays. These laboratory-based experiments provide a controlled environment to study metabolic reactions.

The primary systems used for epinastine include:

Human Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from human liver tissue, which are rich in CYP enzymes. nih.govopenanesthesia.org Incubating epinastine with these microsomes allows for the study of its metabolism by the full complement of liver enzymes. nih.gov

Recombinant CYP Isoforms: These are specific human CYP enzymes (e.g., CYP3A4, CYP2D6) produced in cell lines (e.g., insect cells or bacteria). nih.gov By testing epinastine with each individual isoform, researchers can pinpoint exactly which enzymes are responsible for its metabolism and to what extent each contributes. nih.gov

In a typical assay, epinastine is incubated with the enzyme source (microsomes or recombinant enzymes) and necessary co-factors (like NADPH). The reaction mixture is then analyzed, often using LC-MS/MS, to measure the rate of disappearance of epinastine and the rate of appearance of metabolites, including 9,13b-dehydro epinastine. nih.gov These assays were instrumental in determining that CYP3A4 and CYP2D6 are the main catalysts in epinastine's metabolism. nih.gov

Comparative Metabolism Studies with Related Imidazoazepine Compounds

The metabolic profile of epinastine is distinct when compared to other second-generation H1 antihistamines, including other imidazoazepine compounds. Most second-generation antihistamines are metabolized by hepatic cytochrome P450 enzymes. jiaci.orgresearchgate.net However, the extent of this metabolism varies significantly among the different drugs. scispace.com

Epinastine vs. Terfenadine and Astemizole (B1665302): Epinastine's metabolism is minimal. nih.gov In stark contrast, terfenadine and astemizole undergo extensive first-pass metabolism by CYP3A4. nih.govscispace.com This extensive metabolism is clinically significant because the parent drugs have been associated with cardiac toxicity, a risk that is mitigated by their rapid conversion to active, non-toxic metabolites. scispace.com Epinastine does not inhibit CYP3A4 activity, unlike terfenadine. nih.gov

Epinastine vs. Loratadine and Ebastine (B1671034): Loratadine and ebastine also undergo considerable metabolism to form active metabolites. scispace.com The metabolism of ebastine, for example, involves hydroxylation and dealkylation catalyzed by CYP4F and CYP3A enzymes. nih.gov

Epinastine vs. Cetirizine (B192768) and Fexofenadine: Epinastine's limited metabolism is more comparable to cetirizine and fexofenadine. These drugs largely bypass hepatic metabolism and are primarily excreted unchanged in the urine (cetirizine) or feces (fexofenadine). jiaci.orgresearchgate.net This characteristic makes their pharmacokinetic profiles more predictable. researchgate.net

Table 2: Comparative Metabolism of Second-Generation Antihistamines

| Compound | Metabolic Profile | Primary Metabolic Enzymes |

|---|---|---|

| Epinastine | Poorly metabolized (<10%) nih.govdrugbank.com | CYP3A4, CYP2D6, CYP2B6 nih.gov |

| Terfenadine | Extensively metabolized nih.gov | CYP3A4 scispace.com |

| Ebastine | Extensively metabolized scispace.com | CYP4F, CYP3A nih.gov |

| Loratadine | Extensively metabolized scispace.com | CYP3A4, CYP2D6 |

| Cetirizine | Minimal metabolism; mostly excreted unchanged jiaci.orgresearchgate.net | N/A |

| Fexofenadine | Minimal metabolism; mostly excreted unchanged jiaci.orgresearchgate.net | N/A |

This comparative context highlights that epinastine's metabolic pathway, including the formation of 9,13b-dehydro epinastine, represents a minor route of elimination for a drug that is predominantly cleared from the body in its original form.

Table of Compounds

Advanced Analytical Methodologies for 9,13b Dehydro Epinastine Hydrochloride

Development and Validation of Chromatographic Techniques

Chromatographic methods are fundamental for the separation, identification, and quantification of 9,13b-Dehydro Epinastine (B1215162) Hydrochloride from its parent compound and other related substances. The development of robust and validated techniques ensures reliable and reproducible results, which are critical in research and quality control settings.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

UPLC-MS/MS has emerged as a powerful and highly sensitive technique for the analysis of drug metabolites. Research has led to the development of a specific UPLC-MS/MS method for the simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in biological matrices like human plasma. nih.govresearchgate.net This is particularly important for pharmacokinetic studies, where understanding the metabolic fate of a drug is essential. nih.gov

The method typically employs a C18 column for the separation of the analytes, coupled with a triple-quadrupole mass spectrometer for quantification. nih.govresearchgate.net This combination offers excellent sensitivity and selectivity, with chromatograms showing high resolution and no significant interference from plasma constituents. nih.gov The validation of these methods has demonstrated excellent linearity across a range of concentrations, making them suitable for detailed kinetic studies of the conversion of epinastine to 9,13b-dehydroepinastine. nih.govresearchgate.net The high recovery and minimal matrix effects underscore the robustness of this analytical approach. nih.gov

| Parameter | Specification | Reference |

|---|---|---|

| Analytical Instrument | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometer | nih.gov |

| Stationary Phase (Column) | C18 Column | nih.govresearchgate.net |

| Detection | Triple-Quadrupole Mass Spectrometer | nih.govresearchgate.net |

| Linearity Range | 0.1–50 ng/mL | nih.gov |

| Correlation Coefficient (r²) | >0.99 | nih.gov |

| Application | Pharmacokinetic and metabolite kinetic studies in human plasma | nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Based on available scientific literature, Gas Chromatography-Mass Spectrometry (GC-MS) is not a commonly reported method for the analysis of 9,13b-Dehydro Epinastine Hydrochloride. This is likely due to the physicochemical properties of the compound. Molecules like this compound, which are typically polar and have low volatility, are often not ideal candidates for GC analysis without prior chemical modification (derivatization). Liquid chromatography techniques are generally preferred as they are better suited for direct analysis of such compounds in solution.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and validated technique for the analysis of epinastine and its related substances, including potential degradation products like this compound. nih.govmagtech.com.cn Stability-indicating HPLC methods have been specifically developed to separate the primary drug from its degradants under various stress conditions such as acid/base hydrolysis, oxidation, and heat. magtech.com.cn These methods are essential for ensuring the purity and stability of the active pharmaceutical ingredient.

These HPLC methods most commonly utilize a reversed-phase C18 column. nih.govmagtech.com.cn The mobile phase composition is varied to achieve optimal separation, often consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. nih.govmagtech.com.cn UV detection is typically performed at wavelengths where the compound exhibits maximum absorbance, such as 220 nm, 240 nm, or 262 nm. nih.govnih.govmagtech.com.cn The validation of these methods according to ICH guidelines confirms their linearity, accuracy, precision, and robustness for quantitative analysis. nih.govmagtech.com.cn

| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |

|---|---|---|---|---|

| Stationary Phase (Column) | Grace Smart RP 18 (250 × 4.6 mm, 5 µ) | YMC ODS A-C18 (250 mm x 4.6 mm, 5 µm) | Reverse-phase C18 (150×4.6 mm, 5µm) | nih.govmagtech.com.cnmdpi.com |

| Mobile Phase | Acetonitrile: 1% Acetic acid buffer (pH 3) (30:70 v/v) | 0.05% v/v Trifluoroacetic acid and Acetonitrile (65:35 v/v) | Aqueous phase (Sodium pentanesulfonate/Potassium dihydrogen orthophosphate) and Organic phase (Acetonitrile/Methanol) (60:40 v/v) | nih.govmagtech.com.cnmdpi.com |

| Flow Rate | 2.0 mL/min | Not Specified | 1.0 mL/min | nih.govmagtech.com.cn |

| Detection (UV Wavelength) | 240 nm | 220 nm | 220 nm | nih.govmagtech.com.cnmdpi.com |

| Linearity Range (µg/mL) | 2-100 | Not Specified | 2-200 | nih.govmagtech.com.cn |

| Internal Standard | Amlodipine | Not Specified | Not Specified | nih.gov |

Spectroscopic Characterization Techniques

Spectroscopic methods are vital for the structural confirmation of this compound. These techniques provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like this compound. Although specific spectral data for this metabolite is not widely published, the application of NMR would be definitive.

¹H NMR (Proton NMR): This technique would identify the number of different types of protons and their neighboring environments. It would provide key information on the chemical shifts and coupling constants of the protons in the dibenz[c,f]imidazo[1,5-a]azepine core structure, distinguishing between aromatic and aliphatic protons.

¹³C NMR (Carbon-13 NMR): This would determine the number of non-equivalent carbon atoms in the molecule, indicating the presence of aromatic, olefinic, and aliphatic carbons.

2D NMR Techniques: Advanced two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would show which protons are coupled to each other, helping to piece together fragments of the molecule. HSQC would correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the carbon skeleton. Together, these NMR techniques would provide unequivocal proof of the structure of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy offer complementary information for functional group analysis and confirmation of the compound's chromophoric system.

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is characterized by its absorbance in the ultraviolet region, which is utilized in HPLC detection at wavelengths like 220 nm, 240 nm, and 262 nm. nih.govnih.govmdpi.com This absorbance is due to electronic transitions (π → π*) within the extensive conjugated system of the dibenz[c,f]imidazo[1,5-a]azepine ring structure. The position of the absorption maxima (λmax) is characteristic of this chromophore.

Infrared Spectroscopy: An IR spectrum would provide a molecular fingerprint, revealing the presence of key functional groups. For this compound, characteristic absorption bands would be expected for:

C=C stretching vibrations in the aromatic rings.

C=N stretching from the imidazole (B134444) moiety.

C-N stretching vibrations.

Aromatic C-H stretching and bending vibrations. The presence and position of these bands would help to confirm the integrity of the core structure and the presence of its defining functional groups.

Electrophoretic and Capillary Electrophoresis (CE) Methodologies

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of pharmaceutical compounds, offering high efficiency and resolution. nih.gov In the context of epinastine and its related substances, capillary zone electrophoresis (CZE), the most widely used CE method, has been successfully applied for the determination of epinastine hydrochloride. nih.govconicet.gov.ar

A notable CZE method developed for the quantification of epinastine hydrochloride in human serum utilized an uncoated fused-silica capillary. nih.govconicet.gov.ar The separation principle of CZE is based on the differences in the electrophoretic mobility of analytes, which is directly proportional to their charge and inversely proportional to their size and the viscosity of the buffer. nih.gov This characteristic makes it a suitable technique for separating the parent drug from its impurities, such as this compound.

The optimization of a CZE method involves several key parameters to achieve the desired resolution and analysis time. For the analysis of epinastine, a multi-response optimization approach was employed to fine-tune the experimental conditions. nih.govconicet.gov.ar The optimized conditions are detailed in the table below.

Optimized Capillary Zone Electrophoresis (CZE) Parameters for Epinastine Analysis

| Parameter | Optimized Value |

|---|---|

| Buffer | Sodium phosphate |

| Buffer Concentration | 16.0 mmol L⁻¹ |

| Buffer pH | 8.50 |

| Injection Voltage | 20.0 kV |

| Injection Time | 30 s |

| Separation Voltage | 26.7 kV |

| Capillary | Uncoated silica, 50 µm i.d., 64.5 cm total length |

| Detection | UV at 200 nm |

This table presents the optimized conditions for the determination of epinastine hydrochloride using CZE, which can be adapted for the analysis of its impurities. nih.govconicet.gov.ar

While this method was developed for the quantification of epinastine in a biological matrix, the principles and the optimized parameters provide a strong foundation for the development of a validated CE method for the impurity profiling of this compound in bulk drug substances and pharmaceutical formulations. The high resolving power of CE makes it an attractive alternative to high-performance liquid chromatography (HPLC) for the analysis of closely related impurities. conicet.gov.ar

Development of Reference Standards and Impurity Profiling

The control of impurities is a critical aspect of pharmaceutical quality control, as mandated by various regulatory authorities. rroij.com Impurity profiling involves the detection, identification, and quantification of impurities in a drug substance. medwinpublishers.com For the accurate quantification of impurities, well-characterized reference standards are essential.

Development of Reference Standards

This compound is recognized as a significant impurity of Epinastine Hydrochloride, designated as "Epinastine EP Impurity A". nih.gov Reference standards for Epinastine Hydrochloride are available from major pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), which are used for quality testing and assays. sigmaaldrich.com

The synthesis of this compound for use as a reference standard has been described. A patented method involves the oxidation of Epinastine Hydrochloride using a hydrogen peroxide solution. google.com The resulting mixture containing the impurity is then purified using techniques such as column chromatography or thin-layer chromatography to obtain this compound of high purity. google.com This purified compound can then be used as a reference substance for the identification and quantification of this impurity in Epinastine Hydrochloride drug products. google.com

Impurity Profiling

The impurity profile of a drug substance provides a comprehensive picture of the impurities present. Stability-indicating analytical methods are crucial for impurity profiling as they can resolve the drug substance from its degradation products. Various analytical techniques are employed for impurity profiling, with hyphenated techniques such as LC-MS being particularly powerful for the identification of unknown impurities. ajpaonline.com

Forced degradation studies are an integral part of developing stability-indicating methods. In the case of epinastine, studies have shown its degradation under various stress conditions, including acidic, alkaline, and oxidative environments. isca.meresearchgate.net One study identified a degradation product of epinastine with a mass-to-charge ratio (m/z) of 268.1 in strong alkaline conditions, demonstrating the utility of UPLC-MS/MS in identifying degradation products. mdpi.com

The development of robust analytical methods is essential for monitoring and controlling impurities like this compound in epinastine drug products, ensuring their quality, safety, and efficacy. medwinpublishers.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| Epinastine Hydrochloride |

| Epinastine |

| Lidocaine Hydrochloride |

| Sodium Phosphate |

Pharmacological Characterization of 9,13b Dehydro Epinastine Hydrochloride: in Vitro and in Vivo Mechanistic Studies Non Human Models

Investigation of Ligand-Receptor Interactions and Binding Affinities

Histamine (B1213489) Receptor Binding Profile and Selectivity (H1, H2, H3, H4)

There is no specific data available in the scientific literature detailing the binding affinity and selectivity of 9,13b-Dehydro Epinastine (B1215162) Hydrochloride for histamine receptor subtypes (H1, H2, H3, and H4).

For the parent compound, epinastine hydrochloride , extensive research has demonstrated it to be a potent and highly selective antagonist of the histamine H1 receptor. fda.govarvojournals.org Nonclinical studies have shown that epinastine has a marked affinity for the H1-receptor, which is significantly higher than its affinity for H2 receptors. fda.gov This selectivity for the H1 receptor is a cornerstone of its anti-allergic effects. Furthermore, epinastine exhibits low affinity for muscarinic and β-adrenergic receptors. fda.gov

A study comparing the inhibitory action of several antihistamines on histamine-induced responses in CHO-K1 cells stably expressing the human H1 receptor found epinastine to have a rapid onset of action. arvojournals.org When added simultaneously with histamine, epinastine was the only compound tested that produced a concentration-dependent inhibition of the histamine response. arvojournals.org

| Compound | Receptor Target | Finding |

| Epinastine | Histamine H1 Receptor | Potent and selective antagonist. fda.govarvojournals.org |

| Epinastine | Histamine H2 Receptor | Low affinity. fda.gov |

| Epinastine | Muscarinic Receptors | Low affinity. fda.gov |

| Epinastine | β-Adrenergic Receptors | Low affinity. fda.gov |

Interaction with Other G-Protein Coupled Receptors (GPCRs)

Direct studies on the interaction of 9,13b-Dehydro Epinastine Hydrochloride with other G-protein coupled receptors (GPCRs) are not available in the current body of scientific literature.

In contrast, epinastine hydrochloride has been shown to possess a considerable affinity for α1- and α2-adrenergic receptors, as well as 5-HT2 receptors. fda.gov Despite this affinity, the antihistaminic potency of epinastine is reported to be substantially higher than its adrenergic activity. fda.gov Animal studies have indicated that epinastine does not readily cross the blood-brain barrier, which may mitigate the central nervous system effects often associated with the antagonism of these other GPCRs. fda.govnih.gov

Cellular Pathway Modulation and Signaling Events

Effects on Inflammatory Mediator Release from Mast Cells and Basophils

Specific data on the effects of this compound on inflammatory mediator release from mast cells and basophils has not been documented.

Modulation of Eosinophil Survival and Activation Pathways

There is no research available on the specific modulatory effects of this compound on eosinophil survival and activation pathways.

Studies on epinastine hydrochloride have demonstrated its ability to suppress eosinophil survival. nih.gov This effect is thought to be mediated through the suppression of granulocyte-macrophage colony-stimulating factor (GM-CSF) production from nasal epithelial cells that have been stimulated by inflammatory mediators like TNF-α. nih.gov In one in vitro study, epinastine did not directly inhibit eosinophil survival but rather reduced the production of GM-CSF by epithelial cells. nih.gov

| Cell Type | Treatment | Effect |

| Nasal Epithelial Cells | Epinastine + TNF-α | Reduced GM-CSF production. nih.gov |

| Eosinophils | Conditioned media from epinastine-treated epithelial cells | Decreased eosinophil survival. nih.gov |

Influence on Leukotriene, Platelet-Activating Factor (PAF), and Bradykinin (B550075) Pathways

No studies have been published regarding the influence of this compound on the leukotriene, platelet-activating factor (PAF), or bradykinin pathways.

The parent compound, epinastine hydrochloride , has been reported to exhibit anti-leukotriene, anti-PAF, and anti-bradykinin activities, which provide additional anti-allergic effects beyond its primary antihistaminic and mast cell stabilizing actions. nih.gov The inhibition of these pathways can contribute to a reduction in vascular permeability and inflammation associated with allergic reactions. nih.gov

Intracellular Signaling Cascades (e.g., Ca2+-Calmodulin Dependent Processes, Adenylate Cyclase, Phosphodiesterase Activity)

There is currently no specific information available in the reviewed scientific literature regarding the direct effects of this compound on intracellular signaling cascades such as Ca2+-calmodulin dependent processes, adenylate cyclase, or phosphodiesterase activity.

Enzyme Inhibition and Activation Profiles

Detailed studies on the enzyme inhibition and activation profiles of this compound are not extensively covered in the available literature. Research on its parent compound, epinastine, has shown that it is a substrate for several cytochrome P450 (CYP) enzymes. Specifically, in human liver microsomes, the metabolism of epinastine is mediated by CYP3A4, CYP2D6, and to a lesser extent, CYP2B6. nih.gov However, epinastine itself is poorly metabolized. nih.gov In comparative studies, epinastine did not inhibit CYP3A4 activity, unlike terfenadine (B1681261). nih.gov It did, however, show weak inhibition of CYP2D6 activity. nih.gov The specific inhibitory or activating effects of its metabolite, this compound, on these or other enzymes have not been reported.

In Vivo Pharmacological Effects in Animal Models (Mechanistic Focus, Non-Disease Specific)

Comprehensive in vivo pharmacological studies focusing on the non-disease-specific mechanistic effects of this compound in animal models are not available in the current body of scientific literature. The following subsections detail the established in vivo effects of the parent compound, epinastine hydrochloride, to provide a comparative context.

Histamine-Induced Responses in Organ Systems (e.g., Bronchoconstriction, Ileum Contraction)

Studies on the parent compound, epinastine, have demonstrated its potent antagonism of histamine-induced responses. In animal models, oral administration of epinastine has been shown to produce a powerful inhibitory effect on histamine-induced bronchoconstriction in guinea pigs and rats. nih.gov Furthermore, in in vitro models using isolated guinea pig ileum, epinastine has been shown to be a potent antagonist of histamine-induced contractions.

Assessment of Mediator-Induced Responses (e.g., PAF, Serotonin)

Epinastine has been evaluated for its effects on responses induced by other inflammatory mediators besides histamine. In animal models, epinastine demonstrated an inhibitory effect on bronchoconstriction induced by both platelet-activating factor (PAF) and serotonin. nih.gov The inhibitory potency of epinastine against PAF and serotonin-induced responses was found to be greater than that of ketotifen. nih.gov

Comparative Mechanistic Efficacy with Epinastine Hydrochloride in Preclinical Models

Direct comparative studies on the mechanistic efficacy of this compound and its parent compound, epinastine hydrochloride, in preclinical models are not available in the reviewed literature.

Epinastine hydrochloride is characterized as a potent and selective H1-receptor antagonist. researchgate.net Its pharmacological activity also extends to the inhibition of histamine release from mast cells. nih.gov In preclinical studies, epinastine has shown a high affinity for the H1 receptor, with a significantly lower affinity for the H2 receptor. drugs.com It also possesses some affinity for α1-, α2-, and 5-HT2-receptors. drugs.com

The inhibitory effects of epinastine on various induced responses in animal models are summarized in the table below.

| Mediator | Animal Model | Response | Effect of Epinastine |

| Histamine | Guinea Pig, Rat | Bronchoconstriction | Potent Inhibition nih.gov |

| PAF | Guinea Pig, Rat | Bronchoconstriction | Inhibition nih.gov |

| Serotonin | Guinea Pig, Rat | Bronchoconstriction | Inhibition nih.gov |

This table summarizes the known effects of the parent compound, epinastine hydrochloride, due to the lack of available data for this compound.

Structure Activity Relationship Sar and Computational Modeling of 9,13b Dehydro Epinastine Hydrochloride

Conformational Analysis and Molecular Geometry

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. A molecule's conformation is critical as it dictates how it will interact with its biological target. For a molecule like 9,13b-Dehydro Epinastine (B1215162) Hydrochloride, which possesses a tricyclic structure, understanding its preferred spatial conformations is the first step in predicting its binding capabilities.

The parent compound, epinastine, has a chemical structure described as a benzazepine, which is a 6,11-dihydro-5H-dibenzo[b,e]azepine fused with a 4,5-dihydro-1H-imidazol-2-amine. nih.govnih.gov The introduction of a double bond in the 9,13b position to form the dehydro metabolite would significantly alter the geometry, making the tricyclic system more rigid and planar. This change in molecular geometry would, in turn, influence its interaction with target receptors.

Computational methods, such as molecular mechanics and quantum chemistry calculations, are employed to determine the stable conformations and the energy barriers between them. For instance, studies on other conformationally restricted histamine (B1213489) analogues have shown that fixing the side chain in a specific orientation can significantly affect binding affinity to histamine receptors. mdpi.com

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this involves docking a ligand (the drug candidate) into the binding site of a target protein, such as a receptor or enzyme. The primary target for antihistamines like epinastine is the histamine H1 receptor. nih.gov

The process of molecular docking allows researchers to visualize how a molecule like 9,13b-Dehydro Epinastine Hydrochloride might fit into the H1 receptor's binding pocket. It can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the receptor. nih.gov For example, in silico studies on histamine H1 receptor antagonists have identified crucial amino acid residues that are important for binding. nih.govdocsdrive.com

Successful docking simulations can provide a binding affinity score, which estimates the strength of the interaction. These scores help in prioritizing compounds for further experimental testing. For instance, in a study repurposing H1-antihistamines for COVID-19, docking scores were used to predict the binding energy of various antihistamines to the target protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are built by correlating physicochemical properties of molecules, known as molecular descriptors, with their experimentally determined activities. researchgate.net

For a series of antihistamine compounds, QSAR can help identify which structural features are crucial for their potency. These features can include steric, electronic, and hydrophobic properties. A 3D-QSAR study on piperazine (B1678402) derivatives with antihistamine effects found that electrostatic and steric factors were correlated with their antagonistic effect. Another QSAR analysis on antihistamines identified specific physicochemical properties that determine their kinetic binding parameters to the histamine H1 receptor. researchgate.net

If a dataset of structurally related compounds to this compound with known activities were available, a QSAR model could be developed. This model could then be used to predict the activity of new, unsynthesized derivatives, thereby streamlining the drug design process. nih.gov

Molecular Dynamics Simulations and Ligand-Protein Interaction Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. youtube.com Unlike the static picture provided by molecular docking, MD simulations can reveal the flexibility of both the ligand and the protein, as well as the stability of their interaction. nih.govresearchgate.net

An MD simulation of a this compound-H1 receptor complex would start with the docked pose and simulate the movements of all atoms in the system over a period of nanoseconds. youtube.comresearchgate.net This allows for the analysis of the stability of the binding mode, the conformational changes that occur upon binding, and the calculation of binding free energies, which provide a more accurate estimation of binding affinity. nih.gov

These simulations are computationally intensive but offer invaluable insights into the mechanism of action at a molecular level. For example, MD simulations have been used to study the binding of various ligands to their target proteins, confirming the stability of the predicted interactions from docking studies. nih.gov

Prediction of Biological Activity and Selectivity Based on Structural Features

The ultimate goal of these computational studies is to predict the biological activity and selectivity of a compound based on its structural features. For this compound, its increased rigidity compared to epinastine is a key structural feature. This rigidity might lead to a more specific interaction with the histamine H1 receptor, potentially increasing its selectivity over other receptors.

Epinastine itself is known to have a multi-action effect, acting as a histamine H1 receptor antagonist and a mast cell stabilizer. nih.govnih.gov It also shows affinity for the histamine H2 receptor and other receptors. nih.gov Computational analysis could help predict whether the structural changes in the dehydro metabolite enhance its affinity and selectivity for the H1 receptor while reducing off-target effects.

By combining the insights from conformational analysis, molecular docking, QSAR, and molecular dynamics, a comprehensive in silico profile of this compound could be constructed. This would provide a strong foundation for its potential as a therapeutic agent and guide future experimental studies.

Future Directions in Academic Research of 9,13b Dehydro Epinastine Hydrochloride

Elucidation of Complete Metabolic Landscape and Subsequent Metabolites

A primary avenue of future research is the comprehensive mapping of the metabolic pathway of 9,13b-Dehydro Epinastine (B1215162) Hydrochloride. Although it is recognized as a metabolite of Epinastine, its own biotransformation and subsequent breakdown products are not yet fully understood. nih.govresearchgate.net Current knowledge has established its presence in human plasma following oral administration of Epinastine Hydrochloride. nih.gov However, the metabolic story does not end there.

Future studies should focus on identifying the specific cytochrome P450 (CYP) isoenzymes or other enzyme systems responsible for its formation from Epinastine and its subsequent metabolism. Investigating whether 9,13b-Dehydro Epinastine undergoes further Phase I (e.g., oxidation, reduction, hydrolysis) or Phase II (e.g., glucuronidation, sulfation) reactions is critical. This would involve in vitro studies using human liver microsomes and recombinant enzymes, as well as in vivo animal studies, to identify and structurally characterize downstream metabolites. The elucidation of this complete metabolic landscape is essential for understanding the compound's full pharmacological and toxicological profile.

Development of Novel Analytical Probes and Detection Methods

The ability to accurately and sensitively detect and quantify 9,13b-Dehydro Epinastine Hydrochloride in biological matrices is fundamental to all areas of its research. While a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous measurement of Epinastine and 9,13b-Dehydro Epinastine in human plasma exists, future research should aim to build upon this foundation. nih.govresearchgate.net

The development of novel analytical probes, such as fluorescent or radiolabeled tracers, could enable more sophisticated investigations, including in situ imaging and real-time tracking of the compound within cellular systems. Furthermore, creating more streamlined and cost-effective detection methods, potentially based on immunoassay or biosensor technologies, could facilitate broader and more routine screening. Enhancing the limits of detection (LOD) and quantification (LOQ) beyond current capabilities will be crucial for detailed pharmacokinetic and microdosing studies. mdpi.com

Advanced Mechanistic Studies on Specific Cellular and Molecular Targets

A pivotal area of future inquiry lies in determining the specific cellular and molecular targets of this compound. The parent compound, Epinastine, is known to be a potent H1-receptor antagonist with additional affinity for H2 and other receptors. nih.gov It is currently unknown whether the dehydro metabolite retains these activities, possesses altered receptor-binding profiles, or interacts with entirely new targets.

Comprehensive receptor binding assays across a wide panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes are necessary. Functional assays will then be required to determine if binding translates to agonistic, antagonistic, or allosteric modulatory effects. Investigating its impact on downstream signaling pathways, such as those involved in inflammation and immune responses, will provide a deeper understanding of its potential biological role. These mechanistic studies will clarify whether 9,13b-Dehydro Epinastine is an active metabolite contributing to the therapeutic effect of Epinastine or if it has a distinct pharmacological identity.

Design and Synthesis of Chemically Modified Analogues for Enhanced Activity or Selectivity

The structure of 9,13b-Dehydro Epinastine, which can be used as a synthetic intermediate for Epinastine itself, presents a unique scaffold for medicinal chemistry exploration. researchgate.net Future research should focus on the rational design and synthesis of chemically modified analogues to probe structure-activity relationships (SAR).

Modifications could be targeted at several positions on the molecule, such as the dibenzo[b,e]azepine core or the imidazo-amine moiety. The goal would be to synthesize a library of related compounds and test them for enhanced binding affinity or selectivity towards specific biological targets identified in mechanistic studies. For instance, analogues could be designed to be more potent H1-receptor antagonists or to have increased selectivity, thereby potentially reducing off-target effects. This synthetic effort, building on established chemical pathways, could lead to the discovery of novel therapeutic agents. researchgate.netvenkatasailifesciences.com

Application of Artificial Intelligence and Machine Learning in Predictive Modeling of its Interactions

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful, forward-looking approach to accelerate the study of this compound. nih.gov These computational tools can be applied to predict the compound's properties and interactions, thereby guiding and prioritizing laboratory research. nih.gov

ML models can be trained on existing data from similar compounds to predict drug-target interactions, absorption, distribution, metabolism, and excretion (ADME) properties, and potential toxicity. nih.govresearchgate.net For instance, AI algorithms could predict the binding affinity of 9,13b-Dehydro Epinastine and its designed analogues (from section 7.4) against a vast array of protein targets, helping to identify the most promising candidates for synthesis and testing. researchgate.net Furthermore, generative AI models could propose novel chemical structures with desired pharmacological profiles, revolutionizing the discovery process and reducing the time and cost associated with traditional drug development. nih.gov

Q & A

Q. What are the optimal methods for preparing stable stock solutions of 9,13b-Dehydro Epinastine Hydrochloride in experimental settings?

Answer: To ensure stability and reproducibility:

- Solvent selection : Use ethanol, DMSO, or dimethylformamide (DMF) for initial dissolution, as the compound exhibits ~30 mg/mL solubility in these solvents. For aqueous buffers (e.g., PBS pH 7.2), directly dissolve the crystalline solid to avoid residual organic solvents, which may interfere with biological assays .

- Stock preparation : Degas solvents with inert gas (e.g., nitrogen) to prevent oxidation. For in vivo studies, dilute stock solutions in isotonic saline to ≤1% organic solvent content.

- Storage : Prepare fresh aqueous solutions daily; store organic stock solutions at -20°C for ≤4 years .

Q. Solubility Table

| Solvent | Solubility (mg/mL) | Stability Considerations |

|---|---|---|

| Ethanol | 30 | Stable at -20°C for long-term storage |

| PBS (pH 7.2) | 10 | Use within 24 hours |

| DMSO | 30 | Avoid freeze-thaw cycles (>3x) |

Q. How should researchers validate the purity and stability of this compound during long-term storage?

Answer:

- Analytical methods : Use HPLC with UV detection (λ = 254 nm) or LC-MS to monitor degradation. Compare retention times and mass spectra against pharmacopeial standards (e.g., EP Reference Standard Y0001139) .

- Stability testing : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 6 months). Key degradation products include 9-Oxo and 7-Chloro derivatives, which can be quantified using impurity reference standards (CAS 141342-69-0, 80012-45-9) .

- Storage compliance : Maintain aliquots at -20°C in airtight, light-protected vials. Avoid repeated thawing to prevent hydrate formation .

Advanced Research Questions

Q. What experimental designs are recommended for evaluating the H1 receptor binding affinity of this compound?

Answer:

- Receptor binding assays : Use guinea pig cerebellar or lung membrane preparations. Perform competitive binding with radiolabeled histamine (e.g., [³H]-mepyramine). Calculate inhibition constants (Ki) via nonlinear regression (e.g., Cheng-Prusoff equation). Reported Ki values: 1.41–1.62 nM in guinea pig tissues .

- Functional assays : Measure inhibition of histamine-induced bronchoconstriction in anesthetized guinea pigs (ID₅₀ = 0.1 mg/kg, intravenous) or vascular permeability in rat models (ID₅₀ = 5 mg/kg, oral) .

- Controls : Include epinastine hydrochloride (CAS 108929-04-0) as a positive control for comparative studies .

Q. How can researchers resolve discrepancies in potency data between in vitro and in vivo models for this compound?

Answer:

- Pharmacokinetic factors : Assess bioavailability via plasma concentration-time profiles. The compound’s low oral bioavailability in rodents (~15%) may explain reduced in vivo efficacy .

- Metabolite interference : Quantify active metabolites (e.g., 9-Oxo derivatives) using LC-MS/MS. Cross-validate with enzyme inhibition studies (e.g., cytochrome P450 isoforms).

- Model optimization : For allergic conjunctivitis models, administer topical formulations (0.05% w/v) to bypass systemic metabolism .

Q. What advanced analytical techniques are suitable for characterizing synthetic impurities in this compound?

Answer:

- Impurity profiling : Use HPLC-DAD/ELSD with orthogonal methods (e.g., ion-pair chromatography) to separate polar degradation products. Reference standards (e.g., CAS 141342-70-3) are critical for quantification .

- Structural elucidation : Employ high-resolution MS (HRMS) and 2D NMR (¹H-¹³C HSQC) to identify unknown impurities. For example, 7-Chloro derivatives may form via halogenation during synthesis .

- Regulatory alignment : Follow ICH Q3A guidelines for reporting thresholds (e.g., ≤0.10% for unidentified impurities) .

Q. How can researchers optimize protocols for studying the compound’s mast cell-stabilizing effects?

Answer:

- Cell models : Use human cord blood-derived mast cells (CBMCs). Pre-treat with 0.1 μg/mL of the compound for 1 hour before IgE sensitization. Measure histamine release via ELISA and cytokine secretion (TNF-α, IL-10) using multiplex assays .

- Dose-response : Establish a logarithmic concentration range (0.01–10 μg/mL) to determine EC₅₀ values.

- Controls : Include sodium cromoglicate as a benchmark stabilizer .

Q. Methodological Best Practices

- Data reporting : Use IUPAC nomenclature consistently and adhere to SI units. For receptor binding data, report Ki values with 95% confidence intervals .

- Ethical compliance : Follow institutional guidelines for in vivo studies, particularly for models involving bronchoconstriction or vascular permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.